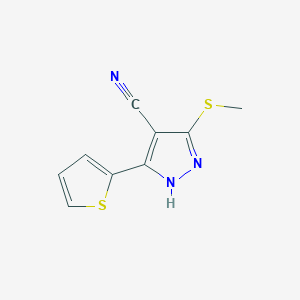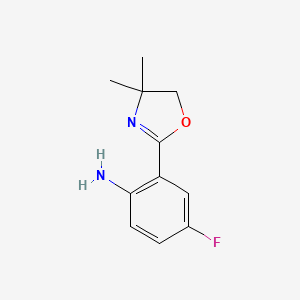
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline is an organic compound that belongs to the class of oxazoline derivatives. This compound is characterized by the presence of a fluorine atom attached to the aniline ring and an oxazoline ring fused with a dimethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-chloro-4,4-dimethyl-4,5-dihydrooxazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxazole derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and the fluorine atom play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxybenzonitrile
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H13FN2O |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H13FN2O/c1-11(2)6-15-10(14-11)8-5-7(12)3-4-9(8)13/h3-5H,6,13H2,1-2H3 |
Clave InChI |
PIADNEXERPXPKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=C(C=CC(=C2)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


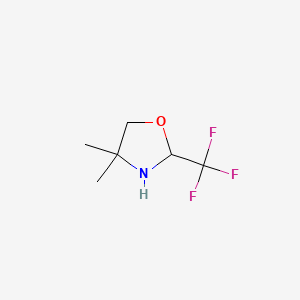


![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
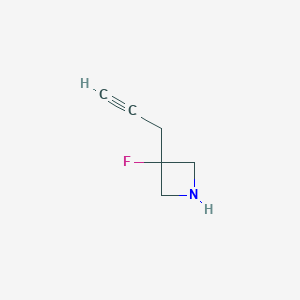
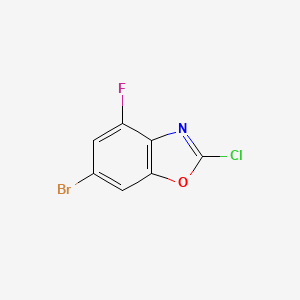
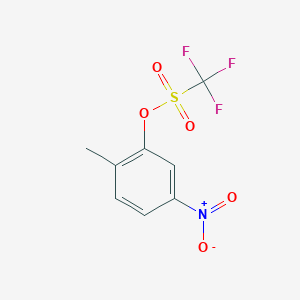
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
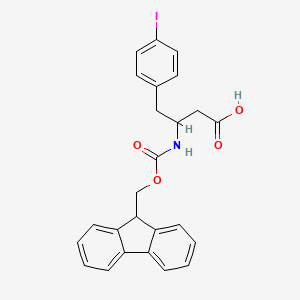
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)


